molecular formula C6H5NO2 B569759 Nicotinic Acid-13C1 (~1per cent unlabeled) CAS No. 57987-14-1

Nicotinic Acid-13C1 (~1per cent unlabeled)

Cat. No.: B569759
CAS No.: 57987-14-1
M. Wt: 124.103
InChI Key: PVNIIMVLHYAWGP-PTQBSOBMSA-N
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Description

Nicotinic Acid-13C1, also known as 3-Pyridinecarboxylic Acid-13C1, is a labeled form of nicotinic acid where one carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine (3-picoline) using nitric acid. This process involves the following steps:

    Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized with nitric acid to produce nicotinic acid.

    Purification: The resulting nicotinic acid is purified through crystallization or other purification techniques.

Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and cost-effectiveness. it produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid undergoes various chemical reactions, including:

    Oxidation: Nicotinic acid can be oxidized to produce nicotinic acid derivatives.

    Reduction: It can be reduced to form nicotinamide.

    Substitution: Nicotinic acid can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

    Nicotinamide: Formed through the reduction of nicotinic acid.

    Nicotinic Acid Derivatives: Formed through oxidation or substitution reactions.

Scientific Research Applications

Nicotinic Acid-13C1 is used in a wide range of scientific research applications:

Mechanism of Action

Nicotinic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Inositol Hexanicotinate: A form of nicotinic acid bonded to inositol.

    Extended-Release Nicotinic Acid: A form of nicotinic acid that is released gradually over time.

Uniqueness: Nicotinic Acid-13C1 is unique due to its isotopic labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and interactions of nicotinic acid is crucial .

Properties

CAS No.

57987-14-1

Molecular Formula

C6H5NO2

Molecular Weight

124.103

IUPAC Name

pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1

InChI Key

PVNIIMVLHYAWGP-PTQBSOBMSA-N

SMILES

C1=CC(=CN=C1)C(=O)O

Synonyms

3-Pyridinecarboxylic Acid-13C1;  3-Carboxylpyridine-13C1;  3-Carboxypyridine-13C1 Akotin-13C1;  Apelagrin-13C1;  Niacin-13C1;  Niacor-13C1;  Niaspan-13C1;  Nicacid-13C1;  Pelonin-13C1;  Vitamin B3-13C1;  Vitamin B5-13C1;  Wampocap-13C1;  β-Pyridinecarboxylic Aci

Origin of Product

United States

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